B-ALL is a type of blood cancer that affects immature B lymphocytes. Studies suggest that SYK is overexpressed and active in a subset of B-ALL patients, particularly those with the pro-B phenotype. Entospletinib's ability to inhibit SYK has led researchers to investigate its efficacy in this specific patient population. In vitro studies using B-ALL cell lines have shown that Entospletinib can induce cell death and decrease proliferation in pro-B ALL cells with high SYK expression [1]. These findings suggest Entospletinib might hold promise as a targeted therapy for this subgroup of B-ALL patients.
Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib 1:
Entospletinib is an experimental compound under development primarily for the treatment of various hematological malignancies. It functions as a selective and reversible inhibitor of spleen tyrosine kinase, also known as SYK, which plays a crucial role in B-cell receptor signaling pathways. By inhibiting SYK, Entospletinib disrupts the proliferation and survival of malignant B-cells, making it a promising candidate for treating conditions such as follicular lymphoma and chronic lymphocytic leukemia .
Entospletinib acts by inhibiting Syk, a protein involved in signaling pathways that promote cell survival, growth, and migration []. By blocking Syk activity, Entospletinib disrupts these pathways and can lead to cancer cell death.
Studies suggest Entospletinib shows promise in targeting B-cell malignancies like chronic lymphocytic leukemia (CLL) where Syk signaling is crucial for tumor cell survival [].
Entospletinib operates primarily through its interaction with ATP-binding sites on SYK. The compound acts as an ATP-competitive inhibitor, leading to the disruption of kinase activity. The half-maximal inhibitory concentration (IC50) of Entospletinib is approximately 7.6 µM, indicating its potency in inhibiting SYK-mediated signaling pathways .
The chemical structure of Entospletinib allows it to engage in various biochemical interactions, leading to the modulation of downstream signaling pathways essential for cell survival and proliferation.
Entospletinib has demonstrated significant biological activity against various B-cell malignancies. In vitro studies have shown that it can sensitize cancer cells to other chemotherapeutic agents by inhibiting the efflux of drugs via the ABCG2 transporter, thereby enhancing the efficacy of treatments like doxorubicin and mitoxantrone .
Additionally, preclinical trials indicate that Entospletinib may improve patient outcomes when used in combination with standard chemotherapy regimens .
The synthesis of Entospletinib involves several key steps that typically include:
Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols for similar compounds.
Interaction studies have shown that Entospletinib can modulate the activity of various cellular pathways by inhibiting SYK. It has been observed to enhance the cytotoxic effects of other chemotherapeutics by preventing drug efflux through ABCG2 transporters. This interaction suggests a synergistic effect when combined with drugs like doxorubicin and mitoxantrone, potentially leading to improved therapeutic outcomes .
Several compounds share structural and functional similarities with Entospletinib, particularly those targeting tyrosine kinases. Here are notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ibrutinib | Bruton's tyrosine kinase inhibitor | Irreversible binding; used in chronic lymphocytic leukemia |
Acalabrutinib | Selective Bruton's tyrosine kinase inhibitor | More selective than Ibrutinib; fewer side effects |
Ruxolitinib | Janus kinase inhibitor | Targets multiple kinases; used in myelofibrosis |
Dasatinib | BCR-ABL tyrosine kinase inhibitor | Effective against Philadelphia chromosome-positive leukemias |
Entospletinib's uniqueness lies in its specific targeting of SYK, which is pivotal in B-cell receptor signaling, differentiating it from other inhibitors that target different kinases or pathways .
Entospletinib possesses a complex heterocyclic structure characterized by the presence of multiple aromatic ring systems and nitrogen-containing heterocycles [1]. The compound's systematic International Union of Pure and Applied Chemistry name is 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine [1] [2] [3]. This nomenclature reflects the intricate molecular architecture comprising an indazole moiety, a morpholine-substituted phenyl ring, and an imidazo[1,2-a]pyrazine core structure [1].
The molecular framework consists of three distinct structural domains connected through specific linkage patterns [1]. The indazole ring system is positioned at the 6-position of the imidazo[1,2-a]pyrazine core, while the morpholine-substituted phenyl group is attached to the 8-position through an amine linkage [1] [2]. This structural arrangement creates a rigid, planar central core with flexible peripheral substituents that contribute to the compound's overall three-dimensional conformation [1].
The compound is catalogued under Chemical Abstracts Service number 1229208-44-9 and is recognized by various international chemical databases including PubChem, ChEMBL, and DrugBank [1] [6]. The International Chemical Identifier key for entospletinib is XSMSNFMDVXXHGJ-UHFFFAOYSA-N, providing a unique digital fingerprint for computational and database applications [1] [6].
The molecular formula of entospletinib is C23H21N7O, indicating a composition of twenty-three carbon atoms, twenty-one hydrogen atoms, seven nitrogen atoms, and one oxygen atom [1] [2] [5]. The molecular weight is precisely determined as 411.46 grams per mole, with computational chemistry calculations providing an exact mass of 411.18075832 daltons [1] [6].
The Simplified Molecular Input Line Entry System representation of entospletinib is C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6 [1] [6]. This linear notation encodes the complete structural connectivity and can be used for computational structure generation and molecular modeling applications [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C23H21N7O | PubChem, Chemical Book |
Molecular Weight | 411.46 g/mol | PubChem, Chemical Book |
Exact Mass | 411.18075832 Da | PubChem |
Monoisotopic Mass | 411.18075832 Da | PubChem |
Heavy Atom Count | 31 | PubChem |
Molecular Complexity | 594 | PubChem |
The structural formula reveals the presence of multiple aromatic systems contributing to the compound's stability and electronic properties [1]. The nitrogen atoms are distributed across different chemical environments, including pyrazine, indazole, morpholine, and amine functionalities, each contributing distinct electronic and steric characteristics to the overall molecular structure [1] [6].
Entospletinib exhibits achiral molecular architecture with no defined stereogenic centers, as confirmed by computational analysis and crystallographic data [11] [20]. The compound possesses zero defined atom stereocenters, zero undefined atom stereocenters, zero defined bond stereocenters, and zero undefined bond stereocenters [1] [11]. Consequently, entospletinib demonstrates no optical activity and exists as a single stereochemical entity [11] [20].
The conformational landscape of entospletinib is governed by the rotational freedom around specific bonds, particularly those connecting the peripheral substituents to the central imidazo[1,2-a]pyrazine core [1]. Computational analysis indicates four rotatable bonds within the molecular structure, providing moderate conformational flexibility [1] [6]. The topological polar surface area is calculated as 83.4 square angstroms, reflecting the spatial distribution of polar functional groups [1] [6].
Stereochemical Parameter | Value | Source |
---|---|---|
Stereochemistry | Achiral | NCATS Inxight Drugs |
Optical Activity | None | NCATS Inxight Drugs |
Defined Stereocenters | 0 | PubChem |
Rotatable Bonds | 4 | PubChem |
E/Z Centers | 0 | NCATS Inxight Drugs |
The conformational analysis reveals that the molecule adopts a relatively planar configuration for the central heterocyclic systems, with the morpholine ring adopting a chair conformation that positions the oxygen atom in an equatorial orientation [4]. The indazole and imidazo[1,2-a]pyrazine rings maintain coplanar arrangements that facilitate π-π stacking interactions and contribute to the compound's solid-state packing characteristics [4].
Entospletinib exists as a solid crystalline material at room temperature, exhibiting characteristic physicochemical properties that influence its stability and handling requirements [2] [7] [15]. The compound appears as a white to gray crystalline solid with a predicted density of 1.45 ± 0.1 grams per cubic centimeter [2] [7]. Thermal analysis indicates a melting point exceeding 250 degrees Celsius, demonstrating significant thermal stability under standard conditions [15].
The crystalline form of entospletinib requires specific storage conditions to maintain stability and prevent degradation [2] [7]. Optimal storage involves desiccation at minus twenty degrees Celsius, protecting the compound from moisture and elevated temperatures [2] [7]. Under recommended storage conditions, entospletinib demonstrates excellent chemical stability with no reported decomposition or polymorphic transitions [15].
Physical Property | Value | Source |
---|---|---|
Physical State | Crystalline Solid | Chemical Book, Selleck Chemicals |
Color | White to Gray | Chemical Book, MedChemExpress |
Density (Predicted) | 1.45 ± 0.1 g/cm³ | Chemical Book |
Melting Point | >250°C | MedChemExpress |
Storage Temperature | -20°C (desiccated) | Chemical Book |
X-ray crystallographic studies have provided detailed insights into the molecular packing arrangements and intermolecular interactions within the crystal lattice [10] [24]. The crystal structure reveals extensive hydrogen bonding networks formed between neighboring molecules, contributing to the overall stability of the solid-state form [30]. These intermolecular interactions involve the indazole nitrogen-hydrogen groups and the morpholine oxygen atom, creating a three-dimensional network that influences the compound's physical properties [30].
The solubility characteristics of entospletinib demonstrate significant dependence on solvent polarity and hydrogen bonding capacity [2] [7] [9]. The compound exhibits complete insolubility in water and ethanol at standard temperature conditions, reflecting its predominantly hydrophobic character [2] [7] [9]. This poor aqueous solubility is consistent with the compound's high lipophilicity and extensive aromatic character [2] [9].
In contrast, entospletinib demonstrates excellent solubility in dimethyl sulfoxide, with measured values ranging from 20.55 milligrams per milliliter to 26 milligrams per milliliter, equivalent to 63.18 millimolar concentration [2] [5] [9]. This dramatic solubility enhancement in aprotic polar solvents indicates strong solvation through dipole-dipole interactions and possible hydrogen bonding with the sulfoxide functionality [9].
Solvent | Solubility | Temperature | Source |
---|---|---|---|
Water | Insoluble | 25°C | Chemical Book, Selleck Chemicals |
Ethanol | Insoluble | 25°C | Chemical Book, Selleck Chemicals |
Dimethyl Sulfoxide | ≥20.55 mg/mL | Room Temperature | Sun-shine Chemicals |
Dimethyl Sulfoxide | 26 mg/mL (63.18 mM) | 25°C | Selleck Chemicals |
The partition coefficient analysis reveals significant lipophilic character, with a calculated XLogP3-AA value of 3.6 [1] [6]. This partition coefficient indicates moderate to high lipophilicity, suggesting favorable membrane permeability characteristics [12] [17] [21]. The predicted acid dissociation constant value of 12.54 ± 0.40 indicates that entospletinib remains predominantly unionized under physiological conditions, maintaining its lipophilic properties across relevant biological environments [2] [7].